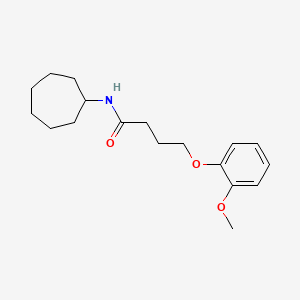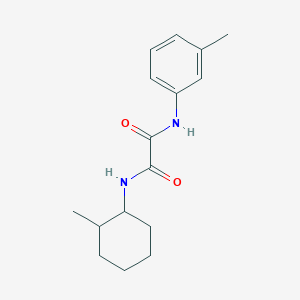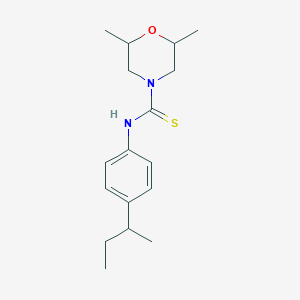![molecular formula C21H23N3O6S B4114494 diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4114494.png)
diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate
Descripción general
Descripción
Diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the isophthalate family, and its unique chemical structure makes it an interesting subject for further study.
Mecanismo De Acción
The mechanism of action of diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate is not fully understood. However, it is believed to inhibit cancer cell growth by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs in multicellular organisms. It is a natural process that helps to eliminate damaged or abnormal cells from the body. In cancer cells, apoptosis is often disrupted, leading to uncontrolled cell growth. This compound may help to restore the normal apoptotic process in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various studies. In a study conducted by Li et al. (2016), it was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study conducted by Zhang et al. (2018), it was found to exhibit strong blue emission under UV light, making it a potential candidate for luminescent materials. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for further study. Another advantage is that it has potential applications in various fields, including medicine and materials science. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications. Another limitation is that further studies are needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate. One direction is to further study its potential as an anti-cancer agent. This could involve optimizing its use in various cancer types and developing new drug delivery systems to improve its efficacy. Another direction is to study its potential as a luminescent material. This could involve optimizing its luminescent properties and developing new applications for its use. Other future directions could include studying its potential as an anti-inflammatory agent or as a catalyst for various chemical reactions.
Conclusion:
This compound is a compound that has gained attention in scientific research due to its potential applications in various fields. Its unique chemical structure and potential applications make it an interesting subject for further study. In this paper, we have discussed the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound. Further studies are needed to fully understand its potential applications and optimize its use in various fields.
Aplicaciones Científicas De Investigación
Diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate has been studied for its potential applications in various fields. In the field of medicine, it has been studied for its potential as an anti-cancer agent. In a study conducted by Li et al. (2016), it was found that this compound inhibited the growth of human breast cancer cells by inducing apoptosis. In the field of materials science, it has been studied for its potential as a luminescent material. In a study conducted by Zhang et al. (2018), it was found that this compound exhibited strong blue emission under UV light.
Propiedades
IUPAC Name |
dipropan-2-yl 5-[(4-nitrophenyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-12(2)29-19(25)14-9-15(20(26)30-13(3)4)11-17(10-14)23-21(31)22-16-5-7-18(8-6-16)24(27)28/h5-13H,1-4H3,(H2,22,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNDZVVUHYQNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-ethyl-5-methyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4114412.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4114416.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4114422.png)
![N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4114425.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4114452.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4114463.png)

![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![4-tert-butyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4114489.png)
![N-(2-methoxyethyl)-2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114512.png)
![1-cyclopropyl-7-(4-{[(2,4-dichlorobenzoyl)amino]carbonothioyl}-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4114518.png)

![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4114534.png)